molecular formula C7H12F3NO2 B11758149 2-(1-Amino-2,2,2-trifluoroethyl)pentanoic acid

2-(1-Amino-2,2,2-trifluoroethyl)pentanoic acid

Cat. No.: B11758149
M. Wt: 199.17 g/mol
InChI Key: ABLBBWLTTQPUNC-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid typically involves the introduction of the trifluoroethyl group into the amino acid backbone. One common method is the reaction of a suitable amino acid precursor with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance binding affinity and specificity, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid
  • 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol
  • 3-(1-Amino-2,2,2-trifluoroethyl)-1-(alkyl)-indolin-2-one

Uniqueness

2-(1-Amino-2,2,2-trifluoro-ethyl)-pentanoic acid is unique due to its specific structure, which combines the properties of an amino acid with the effects of a trifluoroethyl group. This combination results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)pentanoic acid

InChI

InChI=1S/C7H12F3NO2/c1-2-3-4(6(12)13)5(11)7(8,9)10/h4-5H,2-3,11H2,1H3,(H,12,13)

InChI Key

ABLBBWLTTQPUNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(F)(F)F)N)C(=O)O

Origin of Product

United States

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